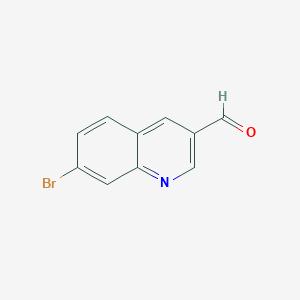

7-Bromoquinoline-3-carbaldehyde

説明

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline nucleus is a fundamental building block in the synthesis of a wide array of compounds with diverse applications. nih.govresearchgate.net Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. frontiersin.orgbenthamdirect.com The unique electronic properties and the ability to participate in various chemical transformations make quinoline and its derivatives attractive targets for organic chemists. frontiersin.org The functionalization of the quinoline ring at different positions can lead to a diverse range of pharmacological activities, making it a versatile scaffold in medicinal chemistry. frontiersin.orgbenthamdirect.com

Overview of Formylquinolines as Key Synthetic Intermediates

Formylquinolines, which are quinoline derivatives bearing an aldehyde group (-CHO), are pivotal intermediates in organic synthesis. The aldehyde functionality is highly reactive and can be readily transformed into a variety of other functional groups or used in carbon-carbon bond-forming reactions. This versatility allows for the construction of complex molecular architectures based on the quinoline framework. For instance, 2-chloroquinoline-3-carbaldehydes are well-studied precursors for the synthesis of fused and binary quinoline heterocyclic systems. nih.gov

Scope and Advanced Research Focus on 7-Bromoquinoline-3-carbaldehyde

Among the various bromoquinolinecarbaldehyde isomers, 7-Bromoquinoline-3-carbaldehyde has garnered significant attention in advanced research. Its specific substitution pattern, with the electron-withdrawing aldehyde group at the 3-position and the bromine atom at the 7-position, offers unique opportunities for regioselective chemical modifications. This allows for the targeted synthesis of novel quinoline derivatives with potentially valuable biological or material properties. The strategic placement of these two functional groups makes it a versatile building block for constructing more complex and functionally diverse molecules.

Chemical Profile of 7-Bromoquinoline-3-carbaldehyde

| Property | Value |

| IUPAC Name | 7-bromoquinoline-3-carbaldehyde |

| CAS Number | 1259224-17-3 |

| Molecular Formula | C₁₀H₆BrNO |

| Molecular Weight | 236.06 g/mol |

| Physical State | Solid |

Spectroscopic and Crystallographic Analysis

The definitive identification and structural confirmation of 7-Bromoquinoline-3-carbaldehyde rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 7-Bromoquinoline-3-carbaldehyde would exhibit characteristic signals corresponding to the aldehyde proton (typically in the range of 9-10 ppm) and the aromatic protons on the quinoline ring. The splitting patterns and coupling constants of the aromatic protons would provide crucial information about their relative positions.

¹³C NMR: The carbon NMR spectrum would show a distinct resonance for the carbonyl carbon of the aldehyde group (usually around 190 ppm) and additional signals for the carbon atoms of the quinoline ring. The chemical shifts of the carbon atoms are influenced by the attached substituents, aiding in the confirmation of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of 7-Bromoquinoline-3-carbaldehyde. The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes), further confirming the presence of bromine in the molecule.

X-ray Crystallography

Synthesis and Manufacturing Processes

The synthesis of 7-Bromoquinoline-3-carbaldehyde typically involves multi-step procedures starting from readily available precursors.

Established Synthetic Routes

While specific, detailed industrial manufacturing processes are often proprietary, common laboratory-scale syntheses might involve the following transformations:

Vilsmeier-Haack Reaction: A common method for introducing a formyl group onto an activated aromatic ring. This reaction could potentially be applied to a 7-bromoquinoline (B152726) precursor to yield the target molecule.

Oxidation of a Primary Alcohol: If a suitable 7-bromo-3-(hydroxymethyl)quinoline precursor is available, it can be oxidized to the corresponding aldehyde using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

Reduction of a Carboxylic Acid Derivative: A 7-bromoquinoline-3-carboxylic acid or its ester derivative could be reduced to the aldehyde using a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H).

Purification and Isolation Techniques

Following the chemical synthesis, purification is essential to obtain 7-Bromoquinoline-3-carbaldehyde of high purity. Common techniques include:

Recrystallization: This method is used to purify solid compounds based on differences in solubility.

Column Chromatography: This is a widely used technique to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.

Chemical Reactivity and Derivatization

The chemical behavior of 7-Bromoquinoline-3-carbaldehyde is dictated by the reactivity of its two key functional groups: the aldehyde and the bromo substituent.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile handle for a wide range of chemical transformations:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (7-bromoquinoline-3-carboxylic acid).

Reduction: The aldehyde can be reduced to a primary alcohol (7-bromo-3-(hydroxymethyl)quinoline).

Condensation Reactions: It can undergo condensation reactions with various nucleophiles, such as amines to form imines (Schiff bases), and with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation.

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene.

Reactivity of the Bromo Substituent

The bromine atom on the quinoline ring can participate in several important reactions:

Nucleophilic Aromatic Substitution: Under certain conditions, the bromine atom can be displaced by a variety of nucleophiles.

Cross-Coupling Reactions: The bromo group is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a vast array of complex quinoline derivatives.

Applications in Organic Synthesis

The unique structural features and dual reactivity of 7-Bromoquinoline-3-carbaldehyde make it a valuable building block in organic synthesis.

Building Block for Complex Molecule Synthesis

7-Bromoquinoline-3-carbaldehyde serves as a versatile starting material for the construction of more elaborate molecular architectures. The aldehyde group can be used to build side chains or to participate in cyclization reactions, while the bromo group provides a site for further functionalization through cross-coupling reactions.

Precursor for the Synthesis of Novel Heterocyclic Systems

The reactivity of both the aldehyde and bromo groups can be exploited to construct novel fused heterocyclic systems. For example, intramolecular reactions between derivatives of the aldehyde and a group introduced at the bromo-position can lead to the formation of new rings fused to the quinoline core.

Role in the Development of Compound Libraries

The ability to selectively modify both the aldehyde and bromo groups makes 7-Bromoquinoline-3-carbaldehyde an ideal scaffold for the generation of compound libraries. By systematically varying the reagents used to react with each functional group, a large number of structurally diverse quinoline derivatives can be rapidly synthesized for screening in drug discovery and materials science applications.

Structure

3D Structure

特性

IUPAC Name |

7-bromoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKNZUWXMUYLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728837 | |

| Record name | 7-Bromoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745830-24-4 | |

| Record name | 7-Bromoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 7 Bromoquinoline 3 Carbaldehyde

Classical Approaches to Quinoline-3-carbaldehydes

The synthesis of the quinoline-3-carbaldehyde core is a foundational step. Classical methods, widely documented in organic synthesis, provide robust routes to this essential intermediate.

Vilsmeier-Haack Reaction Protocols and Optimization for Quinoline (B57606) Ring Formation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net It is extensively used to synthesize 2-chloroquinoline-3-carbaldehydes, which are key precursors for a variety of quinoline derivatives. researchgate.netingentaconnect.comniscpr.res.in The reaction typically involves the treatment of N-arylacetamides (acetanilides) with the Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijsr.netresearchgate.net

The mechanism begins with the formation of the electrophilic Vilsmeier reagent (an iminium salt) from DMF and POCl₃. The N-arylacetamide then undergoes cyclization and formylation in a one-pot process to yield the 2-chloro-3-formylquinoline. researchgate.netniscpr.res.in The reaction is regioselective and generally provides good yields, particularly when the N-arylacetamide bears electron-donating groups. niscpr.res.in

Optimization of the reaction conditions is crucial for maximizing yield. This includes adjusting the molar ratio of the reactants and controlling the temperature. For instance, the cyclization of acetanilides is often carried out by adding POCl₃ to the substrate in DMF at a low temperature (0-5°C), followed by heating to around 90°C. niscpr.res.in

Table 1: Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

| Starting Material (Acetanilide) | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetanilide (B955) | DMF, POCl₃ | Heat | 2-Chloroquinoline-3-carbaldehyde (B1585622) | Good | researchgate.net |

| m-Methoxyacetanilide | DMF, POCl₃ | 0-5°C then 90°C | 7-Methoxy-2-chloroquinoline-3-carbaldehyde | Good | niscpr.res.in |

| p-Toluidine (via acylation) | DMF, POCl₃ | Heat | 6-Methyl-2-chloroquinoline-3-carbaldehyde | - | researchgate.net |

| Various N-arylacetamides | DMF, POCl₃ | Heat | Substituted 2-chloroquinoline-3-carbaldehydes | Moderate to Good | niscpr.res.in |

This table is interactive and can be sorted by column.

Friedländer and Pfitzinger Cyclocondensation Variants for Quinoline Synthesis

The Friedländer synthesis is another cornerstone method for constructing the quinoline ring system. nih.gov It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases, or simply by heating the reactants. wikipedia.orgresearchgate.net To produce a quinoline-3-carbaldehyde derivative, one could theoretically react a substituted 2-aminobenzaldehyde with a protected α,β-dicarbonyl compound, followed by deprotection. The primary limitation of this method can be the availability of the requisite substituted 2-aminobenzaldehyde derivatives. researchgate.net

The Pfitzinger reaction offers an alternative route, starting from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form a substituted quinoline-4-carboxylic acid. wikipedia.org While this method directly yields a carboxylic acid at the 4-position, modifications and subsequent functional group manipulations would be necessary to arrive at a 3-carbaldehyde derivative, making it a less direct approach for the target scaffold.

Regioselective Bromination Techniques for C7 Functionalization

Introducing a bromine atom specifically at the C7 position of the quinoline ring is a significant challenge due to the electronic nature of the heterocyclic system. Electrophilic substitution on the quinoline ring typically favors the 5- and 8-positions. Therefore, achieving C7 functionalization requires specialized strategies.

Directed Halogenation Methodologies

Directed C-H functionalization has emerged as a powerful tool for overcoming inherent regioselectivity issues. nih.gov In the context of quinolines, a directing group, often placed at the 8-position, can guide a halogenating agent to a specific C-H bond. For example, studies have shown that 8-amidoquinolines can be selectively halogenated at the C5 position. rsc.org However, under certain conditions, C7 halogenation can also be achieved. When the C5 position is already substituted, halogenation is directed to the C7 position. rsc.org For instance, a 5-substituted quinoline amide was shown to afford the C7-chlorinated product. rsc.org

Furthermore, metal-free protocols using inexpensive halogen sources like trihaloisocyanuric acids have been developed for the remote C-H halogenation of 8-substituted quinolines. rsc.orgrsc.org While C5-halogenation is often the major product, mixtures containing C5,C7-dihalogenated products have also been observed, particularly with sulfonamide derivatives as substrates. rsc.org These findings suggest that a directed halogenation approach, while complex, is a viable strategy for accessing C7-bromoquinolines, provided a suitable directing group and reaction conditions are employed.

Post-Synthetic Bromination of Quinoline-3-carbaldehyde Scaffolds

The direct bromination of a pre-formed quinoline-3-carbaldehyde scaffold presents a formidable regioselectivity challenge. The electron-withdrawing nature of the carbaldehyde group at C3 deactivates the pyridine (B92270) ring, directing electrophilic substitution towards the benzene (B151609) ring. However, as noted, the C5 and C8 positions are generally the most reactive sites.

Research on the bromination of other 8-substituted quinolines provides insight into the potential outcomes. For example, the bromination of 8-hydroxyquinoline (B1678124) can result in a mixture of mono- and di-bromo derivatives, including 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.net This indicates that C7 bromination is possible but often occurs alongside substitution at other positions, necessitating difficult purification steps. The direct, selective synthesis of 7-bromoquinoline-3-carbaldehyde via post-synthetic bromination is not well-documented and would likely result in a mixture of isomers, making it an inefficient primary route.

Indirect Synthetic Pathways via Functional Group Transformations

Given the challenges of direct C7 bromination, indirect synthetic routes involving functional group transformations are often more practical. organic-chemistry.orgsolubilityofthings.com A common strategy involves starting with a quinoline derivative that already possesses the desired 7-bromo substitution and subsequently installing the 3-carbaldehyde group.

A highly plausible pathway begins with the synthesis of 7-bromoquinoline-3-carboxylic acid. sigmaaldrich.com This compound can be prepared, for example, from 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. tandfonline.com Once the 7-bromoquinoline-3-carboxylic acid is obtained, the carboxylic acid functional group can be converted into an aldehyde. This transformation can be achieved through a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride, and then this intermediate is reduced to the aldehyde using a mild reducing agent (e.g., a Rosenmund reduction or using a hydride reagent like lithium tri-tert-butoxyaluminum hydride). organic-chemistry.org This indirect approach circumvents the regioselectivity problems associated with direct bromination of the quinoline core.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Position of Note |

|---|---|---|

| 7-Bromoquinoline-3-carbaldehyde | C₁₀H₆BrNO | Target Compound |

| Quinoline-3-carbaldehyde | C₁₀H₇NO | Core Scaffold |

| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | Vilsmeier-Haack Product |

| N-Arylacetamide | Variable | Vilsmeier-Haack Substrate |

| Dimethylformamide (DMF) | C₃H₇NO | Reagent |

| Phosphorus oxychloride (POCl₃) | POCl₃ | Reagent |

| 2-Aminobenzaldehyde | C₇H₇NO | Friedländer Substrate |

| Isatin | C₈H₅NO₂ | Pfitzinger Substrate |

| Quinoline-4-carboxylic acid | C₁₀H₇NO₂ | Pfitzinger Product |

| 8-Amidoquinoline | C₁₁H₁₀N₂O | Directed Halogenation Substrate |

| 8-Hydroxyquinoline | C₉H₇NO | Bromination Substrate |

| 5,7-Dibromo-8-hydroxyquinoline | C₉H₅Br₂NO | Bromination Product |

| 7-Bromo-8-hydroxyquinoline | C₉H₆BrNO | Bromination Product |

| 7-Bromoquinoline-3-carboxylic acid | C₁₀H₆BrNO₂ | Indirect Pathway Intermediate |

This table is interactive and can be sorted by column.

Conversion from Precursor 2-Chloroquinoline-3-carbaldehydes

One prominent route to quinoline-3-carbaldehydes involves the use of 2-chloroquinoline-3-carbaldehyde and its analogs as key precursors. rsc.orgresearchgate.net These precursors are themselves synthesized through methods like the Vilsmeier-Haack reaction. rsc.orgmdpi.comresearchgate.netrsc.org The general strategy involves the reaction of acetanilides with a Vilsmeier reagent, typically formed from phosphoryl chloride and dimethylformamide (DMF), which leads to chlorination, formylation, and cyclization in a one-pot process. researchgate.netrsc.org

Once the 2-chloroquinoline-3-carbaldehyde scaffold is obtained, the chloro group at the 2-position can be subjected to various nucleophilic substitution reactions. researchgate.net For instance, it can be displaced by amines or other nucleophiles to introduce diversity at this position. rsc.orgekb.eg While direct conversion to 7-Bromoquinoline-3-carbaldehyde from this precursor is not extensively detailed, the reactivity of the 2-chloro position is a cornerstone of quinoline chemistry, allowing for the synthesis of a wide array of derivatives. researchgate.net

The Vilsmeier-Haack reaction is a versatile tool for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.orgthieme-connect.de The reaction involves an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium ion, attacks the aromatic ring. organic-chemistry.orgchemistrysteps.com Subsequent hydrolysis of the resulting iminium ion yields the aldehyde. wikipedia.orgchemistrysteps.com This method is particularly effective for substrates more activated than benzene, such as anilines and phenols. wikipedia.org

| Precursor | Reagents | Product | Reference |

| Acetanilides | Vilsmeier Reagent (POCl₃/DMF) | 2-Chloroquinoline-3-carbaldehydes | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Various Nucleophiles | Substituted quinoline-3-carbaldehydes | researchgate.net |

Formylation Reactions on Substituted Quinolines (e.g., Reimer-Tiemann)

Direct formylation of substituted quinolines presents another synthetic avenue. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, which can also be applied to other electron-rich aromatic compounds like hydroxyquinolines. wikipedia.orgmychemblog.comsynarchive.comlscollege.ac.inresearchgate.net The reaction typically employs chloroform (B151607) in a basic solution to generate dichlorocarbene (B158193) as the reactive electrophile. wikipedia.orglscollege.ac.in This carbene then attacks the electron-rich aromatic ring, leading to the introduction of a formyl group. wikipedia.orglscollege.ac.in

The Reimer-Tiemann reaction is notable for its ortho-selectivity in phenols, which is attributed to the interaction between the electron-deficient dichlorocarbene and the electron-rich phenoxide ion. mychemblog.comlscollege.ac.in However, the reaction can have limitations, including low yields and the potential for side reactions. researchgate.net For hydroxyquinolines, formylation can occur at different positions depending on the specific structure and reaction conditions. For example, formylation of 8-hydroxyquinoline under Reimer-Tiemann conditions can yield a mixture of 5-carbaldehyde and 7-carbaldehyde derivatives. nih.gov

While the direct Reimer-Tiemann formylation of 7-bromoquinoline (B152726) to produce 7-bromoquinoline-3-carbaldehyde is not explicitly detailed, the principles of the reaction suggest its potential applicability, especially if an activating group is present on the quinoline ring. The reaction is effective for electron-rich heterocycles, and the bromo-substituent's electronic influence would play a critical role in directing the formylation. wikipedia.orglscollege.ac.in

| Reaction | Substrate Type | Key Reagent | Product Type | Reference |

| Reimer-Tiemann | Phenols, Hydroxyquinolines | Chloroform, Base | Ortho-formylated products | wikipedia.orgmychemblog.com |

| Vilsmeier-Haack | Electron-rich arenes | DMF, POCl₃ | Aryl aldehydes | wikipedia.org |

Catalytic Approaches in 7-Bromoquinoline-3-carbaldehyde Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of 7-bromoquinoline-3-carbaldehyde and its precursors can benefit significantly from various catalytic strategies.

Transition Metal-Catalyzed Coupling Reactions for Precursors

Transition metal catalysis is instrumental in constructing the quinoline framework and introducing specific substituents. For instance, palladium-catalyzed reactions like the Sonogashira coupling can be used to introduce alkynyl groups at the 2-position of 2-chloroquinoline-3-carbaldehydes, demonstrating the utility of these precursors in further functionalization. rsc.org

While not a direct synthesis of the title compound, these methods highlight the importance of transition metals in creating complex quinoline derivatives. The synthesis of the bromo-substituted quinoline precursors themselves can rely on metal-catalyzed cross-coupling reactions to introduce the bromine atom at the desired position on the aromatic ring.

A novel approach for the synthesis of quinoline-3-carboxylates, structurally related to carbaldehydes, involves a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. beilstein-journals.org This method provides a mild and efficient route to the quinoline core structure. beilstein-journals.org

Sustainable and Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. nih.gov

Solvent Selection and Recyclability (e.g., PEG 400)

A key aspect of green chemistry is the use of environmentally benign and recyclable solvents. scielo.br Polyethylene glycol (PEG 400) has been identified as a green and effective solvent for the synthesis of N-(quinoline-3-ylmethylene)benzohydrazides from 2-chloroquinoline-3-carbaldehyde. scielo.br The use of PEG 400 allows for mild reaction conditions, and the solvent can be recovered and reused multiple times without a significant loss in product yield. scielo.br

The use of water as a solvent is another important green strategy. nih.gov Several syntheses of quinoline derivatives have been successfully carried out in aqueous media, sometimes under catalyst-free conditions or with the aid of nanocatalysts. nih.govresearchgate.net These approaches not only reduce the reliance on volatile organic solvents but can also simplify product isolation. nih.gov

The development of solvent-free reaction conditions is another significant step towards sustainable synthesis. nih.gov Several catalytic systems for quinoline synthesis, including those using Brønsted acidic ionic liquids and NiO nanoparticles, have been shown to be highly efficient under solvent-free conditions, minimizing waste and energy consumption. nih.gov

| Green Chemistry Approach | Example | Benefit | Reference |

| Recyclable Solvent | PEG 400 | Mild conditions, reusability | scielo.br |

| Aqueous Media | Water | Reduced use of organic solvents | nih.gov |

| Solvent-Free Conditions | Brønsted acid ionic liquid catalysis | Minimized waste, energy efficiency | nih.gov |

Utilization of Stoichiometric and Catalytic Oxidants (e.g., Molecular Oxygen)

The synthesis of 7-Bromoquinoline-3-carbaldehyde from its corresponding precursor, (7-bromoquinolin-3-yl)methanol, is a critical transformation that hinges on the selective oxidation of a primary alcohol to an aldehyde. This conversion requires careful selection of the oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid and to ensure compatibility with the quinoline ring system. Both stoichiometric and catalytic oxidation methodologies are applicable for this purpose.

Stoichiometric oxidants, such as manganese dioxide (MnO₂), are frequently employed for the oxidation of benzylic and allylic alcohols. The heterogeneous nature of the reaction with MnO₂ in an organic solvent can offer good selectivity for the aldehyde product. However, these methods often necessitate a large excess of the oxidant and can lead to significant amounts of inorganic waste, complicating product purification and posing environmental concerns.

Advanced strategies increasingly favor catalytic methods, which offer higher efficiency, selectivity, and sustainability. Among the most effective are systems based on stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). These catalysts can facilitate the oxidation of primary alcohols to aldehydes with high precision, using only a catalytic amount of the radical in conjunction with a stoichiometric co-oxidant.

A particularly "green" and practical approach involves the use of molecular oxygen, typically from ambient air, as the ultimate oxidizing agent. nih.gov This approach is exemplified by catalyst systems that pair TEMPO with a transition metal co-catalyst, such as copper(I). nih.gov In such a system, the copper(I) species is oxidized by molecular oxygen, and the resulting copper(II) species regenerates the active oxoammonium ion from the TEMPO radical. The oxoammonium ion is the key species that oxidizes the alcohol to the aldehyde, after which it is returned to its reduced form, completing the catalytic cycle. This method is renowned for its high chemoselectivity for primary alcohols and tolerance of various functional groups, including heterocycles. nih.gov The reactions are typically conducted under mild conditions and in common organic solvents, representing a significant improvement over traditional stoichiometric reagents. nih.gov

The table below outlines a representative set of conditions for the aerobic oxidation of a primary alcohol, illustrating a practical application of this advanced catalytic strategy.

| Entry | Catalyst System | Oxidant | Solvent | Temperature | Time | Yield (%) |

| 1 | Cu(I)/TEMPO | Air | Acetonitrile | Room Temp. | 2-24 h | High |

Table 1: Representative Conditions for Copper/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols. This method is highly applicable for the selective oxidation of heteroaromatic alcohols to their corresponding aldehydes.

This catalytic aerobic oxidation represents a state-of-the-art strategy for the synthesis of aldehydes like 7-Bromoquinoline-3-carbaldehyde, combining operational simplicity with high efficiency and environmental compatibility.

Chemical Reactivity and Comprehensive Transformation Pathways of 7 Bromoquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C3 position of the quinoline (B57606) ring is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, reductions, and oxidations.

Nucleophilic Additions and Condensations

The electrophilic carbon of the aldehyde group readily undergoes attack by nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The reaction of an aldehyde with a primary amine is a classic method for the formation of a Schiff base, also known as an imine, which contains a carbon-nitrogen double bond. nih.goviitk.ac.in This condensation reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govmdpi.com The formation of Schiff bases is a fundamental transformation in organic synthesis, yielding compounds with a wide range of applications. iitk.ac.inmdpi.com For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine (B178648) hydrate (B1144303) has been shown to produce 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov Subsequent reaction of this product with various aldehydes can then yield further Schiff base derivatives. nih.gov

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 1H-pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 1H-pyrazolo[3,4-b]quinolin-3-amine | 2-Naphthaldehyde | Schiff Base | nih.gov |

| 1H-pyrazolo[3,4-b]quinolin-3-amine | 1H-Indole-3-carbaldehyde | Schiff Base | nih.gov |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base. wikipedia.orgresearchgate.net The active methylene (B1212753) compound must have electron-withdrawing groups to facilitate deprotonation. wikipedia.org A variation of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to decarboxylation. wikipedia.orgorganic-chemistry.org The Knoevenagel condensation is a versatile tool for the synthesis of α,β-unsaturated compounds and has been employed in the synthesis of various heterocyclic systems. nih.govmdpi.com For example, the reaction of 2-chloroquinoline-3-carbaldehyde with acetophenones in the presence of a base can afford α,β-unsaturated ketones. nih.gov

Table 2: Knoevenagel Condensation and Related Reactions

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone | wikipedia.org |

| 2-(1-phenylvinyl)benzaldehyde | Meldrum's acid | Piperidine/Benzene (B151609) | Cyclized Product | nih.gov |

| 2-chloroquinoline-3-carbaldehyde | Acetophenones | K₂CO₃/Ethanol/Microwave | α,β-Unsaturated Ketones | nih.gov |

Carbonyl Group Reductions and Oxidations

The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

The reduction of aldehydes to primary alcohols is a common transformation in organic synthesis. wikipedia.orglibretexts.org Metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are frequently used for this purpose. libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. wikipedia.orglibretexts.org The choice of reducing agent can be crucial, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also reduce other functional groups like esters and carboxylic acids. wikipedia.orglibretexts.org The reduction of aldehydes can also be achieved through catalytic hydrogenation. google.com

The oxidation of aldehydes to carboxylic acids can be accomplished using a variety of oxidizing agents. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid. libretexts.org Aldehydes can also be oxidized by atmospheric oxygen through a radical-chain mechanism. libretexts.org The Baeyer-Villiger oxidation, which uses a peroxy acid, is another method for oxidizing aldehydes to carboxylic acids. libretexts.org

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comresearchgate.net

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglibretexts.org This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific location. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgorganic-chemistry.org HWE reagents are generally more nucleophilic and less basic than Wittig reagents, and the resulting phosphate (B84403) byproduct is easily removed by aqueous extraction. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. organic-chemistry.orgnrochemistry.com This reaction is a reliable method for constructing carbon-carbon double bonds with good stereocontrol and is widely used in organic synthesis. researchgate.netrsc.org

Table 3: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity | Less nucleophilic, more basic | More nucleophilic, less basic |

| Byproduct | Phosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Variable, depends on ylide and conditions | Generally favors (E)-alkenes |

Reactivity at the Bromine Substituent (C7 Position)

The bromine atom at the C7 position of the quinoline ring is susceptible to various substitution reactions, particularly those mediated by transition metal catalysts. While specific examples for 7-bromoquinoline-3-carbaldehyde are not extensively detailed in the provided search results, the reactivity of similar bromo-substituted quinolines suggests potential transformation pathways. For instance, Sonogashira coupling reactions of 2-chloroquinolines with terminal alkynes in the presence of palladium and copper catalysts have been reported to yield 2-alkynyl-quinolines. nih.gov This indicates that the bromine at the C7 position of 7-bromoquinoline-3-carbaldehyde could likely undergo similar palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds at this position. Further research would be needed to explore the specific conditions and outcomes for such reactions on this particular substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 7-Bromoquinoline-3-carbaldehyde readily participates in several of these transformations, primarily leveraging the reactivity of its bromine substituent.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. organic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent, such as a boronic acid, with a halide. libretexts.orgyoutube.com In the context of 7-bromoquinoline-3-carbaldehyde, the bromine atom at the 7-position serves as the leaving group for this transformation.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reaction is known for its tolerance of a wide range of functional groups, making it suitable for the functionalization of the quinoline core without affecting the aldehyde group. youtube.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L1 (Palladacycle precatalyst with a specific ligand) | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | 88 |

| 2-Chloro-3-aminopyridine | 2-Methoxyphenylboronic acid | Pd and dialkylbiphenylphosphino ligands | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 |

| 2-Chloro-5-aminopyridine | 2,6-Dimethylphenylboronic acid | Pd and dialkylbiphenylphosphino ligands | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82 |

This table presents data from representative Suzuki-Miyaura coupling reactions to illustrate the scope and efficiency of this methodology, though not all reactants are 7-bromoquinoline-3-carbaldehyde. organic-chemistry.orgnih.gov

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org For 7-bromoquinoline-3-carbaldehyde, this reaction allows for the introduction of an alkynyl substituent at the 7-position.

The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle includes oxidative addition of the aryl halide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper(I) salt), and finally reductive elimination. libretexts.org The Sonogashira coupling is valued for its mild reaction conditions and has been widely applied in the synthesis of natural products, pharmaceuticals, and advanced materials. mdpi.com

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Terminal Alkyne | Catalyst System | Product | Yield (%) |

| 4-Bromobenzonitrile | Phenylacetylene | Nanosized MCM-41-Pd, CuI, PPh₃ | 4-(Phenylethynyl)benzonitrile | >95 |

| 4-Bromoacetophenone | Phenylacetylene | Nanosized MCM-41-Pd, CuI, PPh₃ | 4-(Phenylethynyl)acetophenone | 94 |

| 4-Bromonitrobenzene | Phenylacetylene | Nanosized MCM-41-Pd, CuI, PPh₃ | 4-(Phenylethynyl)nitrobenzene | 85 |

This table showcases the utility of the Sonogashira coupling with various aryl bromides, demonstrating its effectiveness, although the specific substrate is not 7-bromoquinoline-3-carbaldehyde. mdpi.com

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool in medicinal chemistry and materials science due to the prevalence of the C-N bond in numerous biologically active compounds and functional materials. wikipedia.org In the case of 7-bromoquinoline-3-carbaldehyde, this reaction enables the introduction of a primary or secondary amine at the 7-position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the success of this reaction, with various phosphine-based ligands developed to accommodate a wide range of substrates. libretexts.org

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenches

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent. tcnj.edu For 7-bromoquinoline-3-carbaldehyde, the bromine atom can be exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the 7-position.

The reaction is typically carried out at low temperatures to prevent side reactions. tcnj.edu The use of a combination of reagents, such as isopropylmagnesium chloride and n-butyllithium, can be employed to achieve selective bromine-metal exchange, even in the presence of acidic protons on other parts of the molecule. nih.govmdpi.com This method offers a powerful alternative to cross-coupling reactions for the functionalization of the quinoline core.

Modifications of the Quinoline Ring System

Beyond reactions at the bromine substituent, the quinoline ring system of 7-bromoquinoline-3-carbaldehyde itself can undergo further functionalization.

C-H Activation and Regioselective Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical and environmentally benign approach to molecule synthesis. mdpi.comnih.gov In the context of the quinoline scaffold, various positions on the ring can be targeted for functionalization through the careful selection of catalysts and directing groups. mdpi.comnih.gov

For quinoline derivatives, C-H activation can be directed to specific positions, such as C2, C4, or C8, depending on the reaction conditions and the presence of directing groups. mdpi.com For instance, the nitrogen atom in the quinoline ring can act as a directing group, facilitating C-H activation at the adjacent C8 position. rsc.org While specific studies on the C-H activation of 7-bromoquinoline-3-carbaldehyde are not detailed in the provided search results, the general principles of quinoline C-H functionalization suggest that various positions on the ring could be selectively modified. This would allow for the introduction of new substituents and the construction of more complex molecular architectures. mdpi.comnih.govrsc.org

Nucleophilic Aromatic Substitution on Halogenated Quinoline Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated aromatic systems. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a halide or other suitable leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Extensive studies on the analogous 2-chloroquinoline-3-carbaldehydes provide significant insight into the potential SNAr reactions of the 7-bromo derivative. A wide array of nucleophiles, including amines, thiols, and alkoxides, have been successfully employed to displace the C2-chloro group, often under mild conditions. nih.govrsc.org For instance, reactions with primary and secondary amines like N-methylpiperazine or thiomorpholine (B91149) proceed smoothly in the presence of a base such as potassium carbonate to yield the corresponding substituted quinoline-3-carbaldehydes. nih.govrsc.org It is anticipated that 7-Bromoquinoline-3-carbaldehyde would undergo similar transformations at the C7 position, providing a pathway to diverse 7-substituted quinoline derivatives.

| Halo-Quinoline Substrate | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Thiomorpholine | 2-Thiomorpholino-quinoline-3-carbaldehyde | K₂CO₃, Ethanol, Heat | nih.govrsc.org |

| 2-Chloroquinoline-3-carbaldehyde | N-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | K₂CO₃ | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | 2-Chloro-3-(phenylhydrazonomethyl)quinoline | Natural Surfactant | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Sodium Azide (NaN₃) | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Methanol | nih.gov |

Cycloaddition Reactions and Annulation Strategies

The quinoline-3-carbaldehyde framework is an excellent platform for constructing fused polycyclic systems through cycloaddition and annulation reactions. These strategies leverage the reactivity of both the aldehyde functional group and the quinoline ring to build new rings.

A prominent example is the synthesis of pyrazolo[3,4-b]quinoline derivatives. nih.gov This is achieved through the reaction of a halo-quinoline-carbaldehyde with hydrazine hydrate. The reaction likely proceeds via initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and elimination of HX (where X is the halogen) to afford the fused pyrazole (B372694) ring. nih.gov Another powerful method involves 1,3-dipolar cycloaddition reactions. For example, azomethine ylides generated in situ can react with the quinoline system to create complex polycyclic structures. nih.govingentaconnect.com

Annulation strategies often involve a sequence of reactions where an initial bond formation is followed by a ring-closing step. Research on 4-chloroquinoline-3-carbaldehydes has shown their utility in synthesizing chromeno[3,4-c]quinolines. mdpi.com This transformation involves the reaction with anilines to form an intermediate imine, which then undergoes an acid-promoted intramolecular cyclization to build the new quinoline ring fused to the chromene core. mdpi.com Similarly, cascade reactions involving Staudinger, Knoevenagel, and aza-Wittig reactions have been developed to synthesize 2,3-substituted quinolines from 2-azidobenzaldehydes, demonstrating the power of sequential reactions in building the quinoline scaffold itself. mdpi.com These examples highlight the potential of 7-Bromoquinoline-3-carbaldehyde to act as a precursor for a variety of fused heterocyclic systems via well-established annulation protocols.

| Substrate | Reagent(s) | Reaction Type | Product Core Structure | Reference |

|---|---|---|---|---|

| 2-Chloro-3-cyanoquinoline | Hydrazine Hydrate | Cycloaddition | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde | Anilines | Imination/Annulation | 6-Aryl-6H-chromeno[3,4-c]quinoline | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | Methylglycine, Formaldehyde | 1,3-Dipolar Cycloaddition | Chloroquinolinyl-oxazolidine | nih.gov |

| 2-Azidobenzaldehydes, PPh₃, Carbonyl compounds | Cascade (Staudinger/Knoevenagel/Aza-Wittig) | Annulation | 2,3-Substituted Quinolines | mdpi.com |

Cascade, Tandem, and Multi-Component Reaction (MCR) Sequences

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where the subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgrsc.org Multi-component reactions (MCRs) are a subset of these, where three or more starting materials react in a one-pot procedure to form a product containing structural elements from all components. rsc.org These strategies are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Quinoline aldehydes are excellent substrates for such complex transformations. A notable three-component reaction involves quinolines, arynes, and various aldehydes, which react to form benzoxazino quinoline derivatives with good diastereoselectivity. acs.orgacs.org The reaction is proposed to proceed via a 1,4-dipolar intermediate generated from the quinoline and the aryne, which then undergoes a cycloaddition with the aldehyde. acs.orgacs.org

The scaffold of 2-chloroquinoline-3-carbaldehyde has proven to be particularly versatile in MCRs. For instance, an Ugi-type four-component reaction with 2-aminophenol, various acids, and isocyanides has been used to synthesize a library of benzo acs.orgnih.govacs.orgoxazepino[7,6-b]quinolines. nih.gov Another reported four-component reaction involves the quinoline aldehyde, alkyl isocyanides, trimethylsilyl (B98337) azide, and amines, which proceeds via an Ugi-azide mechanism to yield complex tetrazolyl-methanamine derivatives. nih.gov These examples underscore the capability of the aldehyde group in 7-Bromoquinoline-3-carbaldehyde to participate in a diverse range of MCRs, enabling the efficient construction of elaborate heterocyclic frameworks.

| Quinoline Substrate | Components | Reaction Type | Product Core Structure | Reference |

|---|---|---|---|---|

| Quinoline | Aryne precursor, Aldehyde | Aryne MCR | Benzoxazino quinoline | acs.orgacs.org |

| 2-Chloroquinoline-3-carbaldehyde | 2-Aminophenol, Acid, Isocyanide | Ugi-4CR | Benzo acs.orgnih.govacs.orgoxazepino[7,6-b]quinoline | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Alkyl isocyanide, Azidotrimethylsilane, Amine | Ugi-Azide 4CR | 1H-Tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamine | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | 2-Aminobenzimidazole, Malononitrile | Three-component reaction | Benzoimidazo-quinazoline derivative | researchgate.net |

Stereoselective Transformations and Enantioselective Approaches

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the precise control of the three-dimensional arrangement of atoms in a molecule. While specific enantioselective transformations of 7-Bromoquinoline-3-carbaldehyde are not extensively documented, the reactivity of the quinoline core and the aldehyde group provides clear avenues for such approaches.

Stereoselectivity has been observed in several reactions of related quinoline-3-carbaldehydes. For example, the multi-component reaction of quinolines, arynes, and aldehydes to produce benzoxazino quinolines proceeds with a high degree of diastereoselectivity. acs.orgacs.org Furthermore, the Wittig reaction of 4-chloro-3-styrylquinoline-1(2H)-carbaldehydes has been shown to yield the (E)-isomer with high stereoselectivity, which is contrary to the more commonly observed (Z)-selectivity for certain Wittig reactions. mdpi.com

In the broader context of quinoline chemistry, enantioselective methods are known. For instance, a copper-hydride catalyzed asymmetric hydroamination has been developed for the enantioselective synthesis of 4-aminotetrahydroquinolines from quinoline precursors. nih.gov This demonstrates that the quinoline scaffold can be effectively controlled by chiral catalysts to produce enantiomerically enriched products. General methods for the enantioselective synthesis of α-quaternary aldehydes have also been developed, which could potentially be adapted to substrates like 7-Bromoquinoline-3-carbaldehyde. nih.gov These precedents suggest a strong potential for developing novel stereoselective and enantioselective transformations starting from this versatile bromo-substituted quinoline aldehyde.

| Substrate/Core | Reaction | Type of Stereocontrol | Key Finding | Reference |

|---|---|---|---|---|

| Quinoline | MCR with aryne and aldehyde | Diastereoselective | Formation of benzoxazino quinolines with high diastereomeric ratio. | acs.orgacs.org |

| 4-Chloro-3-styrylquinoline-1(2H)-carbaldehyde | Wittig Reaction | Stereoselective | Formation of the (E)-isomer is favored. | mdpi.com |

| Quinoline | Reductive Dearomatization/CuH-catalyzed Hydroamination | Enantioselective | Synthesis of chiral 4-aminotetrahydroquinolines with high enantioselectivity. | nih.gov |

Mechanistic Investigations and Elucidation of Reaction Pathways Involving 7 Bromoquinoline 3 Carbaldehyde

Experimental Approaches to Mechanism Elucidation

To unravel the step-by-step processes of reactions involving 7-bromoquinoline-3-carbaldehyde, chemists employ a variety of sophisticated experimental techniques. These methods provide insights into the dynamics of the reaction, the nature of fleeting intermediate species, and the origin of selectivity.

Kinetic studies are fundamental to understanding reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations. The determination of the rate law, an equation that links the reaction rate with the concentrations of reactants, offers a window into the composition of the rate-determining step's transition state. For instance, in reactions analogous to the Vilsmeier-Haack synthesis of substituted quinolines, kinetic analysis has shown the reaction to be second order, dependent on both the acetanilide (B955) substrate and the Vilsmeier reagent. acs.org This suggests that the rate-determining step involves the collision of these two species. acs.org

A powerful tool often used in conjunction with kinetic studies is the Kinetic Isotope Effect (KIE). This effect is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For example, in studying C-H activation reactions on the quinoline (B57606) scaffold, replacing a hydrogen atom with deuterium (B1214612) (a heavier isotope) can significantly slow down the reaction if the C-H bond cleavage is the slowest step. Such KIE and deuterium scrambling experiments have been instrumental in proposing catalytic cycles for the functionalization of quinoline-N-oxides. rsc.org The absence of a significant KIE would imply that C-H bond breaking occurs after the rate-determining step.

Many chemical reactions proceed through highly reactive, short-lived intermediates that are not present in the final product mixture. The direct observation and characterization of these transient species are paramount for confirming a proposed reaction mechanism. Modern spectroscopic techniques are invaluable for this purpose. For instance, in the electrophilic formylation of quinoline derivatives, the formation of a Wheland intermediate, or arenium ion, is a key step that restores aromaticity. nih.gov

Advanced techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) can capture snapshots of a reaction as it progresses. ESI-MS has been successfully used to detect key intermediates, such as a five-membered cobaltacycle, in the cobalt-catalyzed C-8 olefination of quinoline-N-oxide. rsc.org Similarly, in reactions involving 7-bromoquinoline-3-carbaldehyde, one could envision using ¹H NMR to monitor the disappearance of the aldehyde proton and the appearance of new signals corresponding to an imine or a hemiaminal intermediate in a condensation reaction. nih.govacs.org

When an intermediate is too reactive or its concentration is too low to be observed spectroscopically, trapping experiments can provide indirect evidence of its existence. This involves adding a "trapping agent" to the reaction mixture that can react specifically with the proposed intermediate to form a stable, characterizable product.

Deuterium labeling studies are another elegant method for tracing the path of atoms throughout a reaction. By strategically placing deuterium atoms on the starting material, chemists can follow their position in the products and intermediates, providing powerful support for a proposed mechanism. For example, deuterium labeling has been used to demonstrate the intermolecular transfer of deuterium in the reduction of quinolinium salts, supporting a mechanism involving a reversible iridium-hydride reduction. researchgate.net In the context of 7-bromoquinoline-3-carbaldehyde, a reaction involving the reduction of the aldehyde could be probed by using a deuterated reducing agent like sodium borodeuteride (NaBD₄). The location of the deuterium in the resulting alcohol would confirm that the hydride was delivered to the carbonyl carbon. Such labeling studies are crucial in the development of new methodologies for isotopic enrichment of organic molecules. acs.orgacs.org

Analysis of Regioselectivity and Stereoselectivity Determining Factors

In many reactions, 7-bromoquinoline-3-carbaldehyde offers multiple sites for chemical attack, leading to the possibility of different constitutional isomers (regioisomers) or spatial arrangements of atoms (stereoisomers). Understanding and controlling the factors that dictate this selectivity is a central goal in organic synthesis.

The outcome of a reaction is often governed by a delicate interplay of steric and electronic effects. The 7-bromoquinoline-3-carbaldehyde molecule possesses distinct electronic features: the electron-withdrawing nature of the nitrogen atom in the quinoline ring, the aldehyde group at the C3 position, and the electronegative bromine atom at the C7 position. These features make the quinoline ring electron-deficient, influencing its reactivity towards nucleophiles and electrophiles.

For example, in the Doebner reaction for synthesizing quinolines, the electronic nature of the substituents on the aniline (B41778) starting material has a significant impact, with electron-deficient anilines often resulting in lower yields. acs.org Conversely, the presence of electron-donating groups can enhance reaction rates and yields in other transformations. acs.org The bromine atom at C7 on 7-bromoquinoline-3-carbaldehyde exerts a strong electron-withdrawing effect, which would influence the regioselectivity of, for example, an electrophilic aromatic substitution reaction, directing incoming electrophiles to specific positions on the carbocyclic ring. Steric hindrance, the physical blocking of a reaction site by bulky groups, also plays a critical role. The presence of substituents near a reactive center can prevent reagents from approaching, thereby favoring reaction at a less hindered site. acs.org

| Factor | Influence on Reactions of Quinoline Derivatives | Hypothetical Impact on 7-Bromoquinoline-3-carbaldehyde |

| Electronic Effects | Electron-withdrawing groups on the aniline in Doebner reactions lead to lower yields. acs.org | The electron-withdrawing bromine at C7 would deactivate the benzene (B151609) ring towards electrophilic substitution but activate the quinoline core towards nucleophilic attack. |

| Electron-donating groups on chromene-3-carbaldehydes improve yields in condensation reactions. acs.org | The overall electron-deficient nature of the scaffold might require more forcing conditions for certain reactions at the aldehyde. | |

| Steric Effects | Ortho-substituents on anilines in the Doebner reaction can lower reactivity compared to meta or para substituents. acs.org | The bromine at C7 is relatively remote from the C3-carbaldehyde, so it may exert minimal steric hindrance on reactions at the aldehyde group. However, it could influence reactions at the C8 position. |

Catalysts are powerful tools for controlling both regioselectivity and stereoselectivity. By providing an alternative, lower-energy reaction pathway, a catalyst can favor the formation of one product over others. In the field of quinoline chemistry, transition metal catalysis is particularly prominent for directing C-H functionalization reactions. acs.org

Different metal catalysts can exhibit remarkably different selectivities on the same substrate. For instance, palladium catalysis can direct the C-H olefination of 1,2-dihydroquinolines to the C3-position, while ruthenium catalysis promotes functionalization at the C8-position. nih.gov This catalyst control allows for the selective functionalization of specific sites on the quinoline ring that might be inaccessible through traditional methods. nih.gov Similarly, iron catalysts have been used for the C2-alkenylation of quinoline-N-oxides. rsc.org Organocatalysts, such as L-proline, have also been shown to be effective in controlling the outcome of reactions, for example, in promoting Knoevenagel condensations. nih.gov For 7-bromoquinoline-3-carbaldehyde, a chiral catalyst could be employed to control the stereochemistry of a nucleophilic addition to the aldehyde group, leading to the preferential formation of one enantiomer of a chiral alcohol.

| Catalyst Type | Example of Selectivity Control in Quinoline Systems | Potential Application for 7-Bromoquinoline-3-carbaldehyde |

| Palladium | Directs C-H olefination to the C3 position of 1,2-dihydroquinolines. nih.gov | Could be used for functionalization at positions adjacent to the nitrogen, potentially competing with reactions at the aldehyde. |

| Ruthenium | Directs C-H olefination to the C8 position of 1,2-dihydroquinolines. nih.gov | Could enable selective functionalization at the C8 position of the 7-bromoquinoline (B152726) scaffold. |

| Rhodium | Catalyzes regioselective C7-functionalization of N-pivaloylindoles, a related heterocycle. nih.gov | With an appropriate directing group, could potentially target the C8 or other positions on the quinoline ring. |

| Copper | Catalyzes C2 carbamoylation of quinoline N-oxides. mdpi.com | Could be employed for functionalization at the C2 or C4 positions. |

| Organocatalysts (e.g., L-Proline) | Catalyzes Knoevenagel condensation and Michael additions in the synthesis of thiopyrano[2,3-b]quinolines. nih.gov | Could be used to mediate stereoselective additions to the C3-carbaldehyde group. |

Role As a Versatile Heterocyclic Scaffold and Building Block for Advanced Molecular Structures

Construction of Diverse Annulated Heterocyclic Systems

The reactivity of 7-bromoquinoline-3-carbaldehyde facilitates the synthesis of various fused heterocyclic systems. These annulated structures are of significant interest due to their presence in numerous biologically active compounds.

The aldehyde group in 7-bromoquinoline-3-carbaldehyde can readily react with hydrazine (B178648) derivatives to form pyrazolo[3,4-b]quinolines. researchgate.net This reaction typically involves a condensation reaction followed by cyclization. For instance, the reaction of a related compound, 2,7-dichloroquinoline-3-carbaldehyde, with hydrazine monohydrate serves as a key step in the synthesis of pyrazoloquinoline derivatives. researchgate.net Similarly, while direct synthesis of thiazoloquinolines from 7-bromoquinoline-3-carbaldehyde is less commonly documented, the general reactivity of halo-quinoline carbaldehydes suggests their potential in constructing such fused systems through reactions with appropriate sulfur-containing nucleophiles.

The synthesis of pyrroloquinolines and indoloquinolines can be achieved through various strategies involving quinoline-3-carbaldehydes. For example, the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with anilines can lead to the formation of chromeno[3,4-c]quinolines, demonstrating the utility of the carbaldehyde group in forming fused nitrogen-containing rings. mdpi.com While specific examples starting directly from 7-bromoquinoline-3-carbaldehyde are not prevalent in the provided results, the underlying chemical principles support its potential as a precursor for these complex heterocyclic systems. The synthesis of indoloquinolines often involves intramolecular cyclization reactions of appropriately substituted precursors. nih.gov

The construction of polycyclic and fused ring systems, such as 1,4-benzodiazepines, often involves multi-component reactions or sequential synthetic steps where a carbaldehyde functionality plays a crucial role. nih.govnih.gov While the direct use of 7-bromoquinoline-3-carbaldehyde in the synthesis of 1,4-benzodiazepines is not explicitly detailed, analogous quinoline (B57606) structures are utilized as key building blocks. researchgate.netmdpi.com The aldehyde group can participate in condensation reactions to form an imine, which is a common intermediate in the formation of the seven-membered diazepine (B8756704) ring. rsc.org

Derivatization for Complex Quinoline Analogues

The aldehyde and bromo substituents on the quinoline ring offer multiple sites for further functionalization, leading to a wide range of complex quinoline analogues.

The aldehyde group of 7-bromoquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). researchgate.net These Schiff bases are not only important final products with potential biological activities but also serve as key intermediates for further transformations, such as iminocyclizations to generate novel heterocyclic frameworks. nih.govresearchgate.net The synthesis of Schiff bases from the related 2-chloroquinoline-3-carbaldehyde (B1585622) and its derivatives has been extensively studied. researchgate.net

The aldehyde group of 7-bromoquinoline-3-carbaldehyde can be oxidized to a carboxylic acid group, leading to the formation of 7-bromoquinoline-3-carboxylic acid. This transformation provides a route to a different class of quinoline derivatives with distinct chemical properties and potential applications. A related preparation involves the hydrolysis of a 7-bromo-4-hydroxy-3-quinoline carboxylic acid alkyl ester to yield the corresponding carboxylic acid. google.com

Strategic Intermediacy in Natural Product Synthesis Pathways

The quinoline-3-carbaldehyde framework is a valuable starting point for the synthesis of complex natural products and their analogues. While direct applications of 7-bromoquinoline-3-carbaldehyde are not extensively documented in publicly available research, the closely related analogue, 2-chloroquinoline-3-carbaldehyde, has been pivotal in the synthesis of various alkaloid structures. The methodologies developed for the chloro-analogue are often adaptable for the bromo-derivative, highlighting the potential of 7-bromoquinoline-3-carbaldehyde as a strategic intermediate.

Applications in the Synthesis of Rosettacin (B1262365) Analogues

Rosettacin is a member of the aromathecin family of alkaloids, which are of significant interest due to their potential antitumor activities, similar to the well-known camptothecin. mdpi.com The synthesis of rosettacin and its analogues often involves the construction of a complex pentacyclic scaffold.

While specific examples utilizing 7-bromoquinoline-3-carbaldehyde are not detailed in the literature, its structural analog, 2-chloroquinoline-3-carbaldehyde, serves as a key building block in several synthetic routes to rosettacin. mdpi.com For instance, in a cascade reaction approach, 2-chloroquinoline-3-carbaldehyde undergoes a sodium borohydride (B1222165) reduction of the aldehyde group, followed by an azidation step. mdpi.com Subsequent transformations lead to a primary amine, which, after protection and further modification, is poised for an intramolecular cyclization to form the core structure of rosettacin. mdpi.com

Another strategy involves a Reissert–Henze-type reaction. In this approach, 2-chloroquinoline-3-carbaldehyde is first converted to a 2-iodoquinoline (B1585599) derivative. mdpi.com This intermediate then undergoes a sequence of reactions including reduction of the carbaldehyde, methylation, and a palladium-catalyzed Sonogashira coupling with an appropriate benzaldehyde (B42025) derivative to build the necessary carbon skeleton. mdpi.com These examples underscore the utility of the quinoline-3-carbaldehyde moiety as a versatile handle for elaboration into the complex ring system of rosettacin. The presence of a bromine atom at the 7-position in 7-bromoquinoline-3-carbaldehyde offers a potential site for further functionalization, which could be exploited in the synthesis of novel rosettacin analogues.

Precursor for Other Alkaloid-Inspired Molecular Frameworks

The reactivity of the aldehyde and the quinoline ring system in quinoline-3-carbaldehydes makes them valuable precursors for a variety of alkaloid-inspired molecular frameworks. Quinolines are a core component of many natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.org

The aldehyde group of quinoline-3-carbaldehydes can readily undergo condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones. ingentaconnect.com These products can then be used in subsequent cyclization reactions to build fused heterocyclic systems. Additionally, the aldehyde can be a key functional group in multicomponent reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. ingentaconnect.com

Furthermore, the quinoline nucleus itself, particularly when substituted with halogens like in 7-bromoquinoline-3-carbaldehyde, is amenable to various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of aryl or other functional groups at the bromine-bearing position, leading to a diverse array of substituted quinoline derivatives. These derivatives can serve as scaffolds for the synthesis of molecules that mimic the structure and function of natural alkaloids. For example, the synthesis of polyarylquinoline derivatives has been achieved through such cross-coupling strategies, leading to compounds with interesting photophysical properties. nih.gov

The versatility of the quinoline-3-carbaldehyde scaffold is further demonstrated by its use in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines and pyrrolo[3,4-b]quinolinones, which are of interest for their potential biological activities. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms in a molecule.

¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms. For 7-Bromoquinoline-3-carbaldehyde, the spectrum would show distinct signals for the aldehyde proton and the aromatic protons on the quinoline (B57606) ring system. The aldehyde proton is expected to appear significantly downfield (typically 9-10 ppm) due to the electron-withdrawing nature of the carbonyl group. The aromatic protons would appear in the range of 7-9 ppm, with their specific chemical shifts and coupling patterns determined by their position relative to the bromine atom, the nitrogen atom, and the aldehyde group.

¹³C NMR (Carbon-13 NMR): This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in 7-Bromoquinoline-3-carbaldehyde would give a distinct signal. The carbonyl carbon of the aldehyde group would be highly deshielded, appearing far downfield (typically 190-200 ppm). The carbons of the quinoline ring would resonate in the aromatic region (approximately 120-150 ppm).

While specific, experimentally verified ¹H and ¹³C NMR data for 7-Bromoquinoline-3-carbaldehyde are not widely reported in publicly available literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Bromoquinoline-3-carbaldehyde (Note: These are estimated values and may differ from experimental results.)

| Atom Type | Predicted Chemical Shift (ppm) |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 |

| Aromatic Protons (H2, H4, H5, H6, H8) | 7.5 - 9.5 |

| Aldehyde Carbon (-C HO) | 190 - 195 |

| Aromatic Carbons | 120 - 155 |

2D NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 7-Bromoquinoline-3-carbaldehyde, COSY would reveal the connectivity between the protons on the quinoline ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the resonances in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the aldehyde proton would show a correlation to the C3 carbon of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are bonded. It is essential for determining stereochemistry and conformation.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

MS and HRMS (High-Resolution Mass Spectrometry): The molecular formula of 7-Bromoquinoline-3-carbaldehyde is C₁₀H₆BrNO. HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm this elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M+ and M+2) of similar intensity.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates a mixture of compounds before mass analysis. For a pure sample of 7-Bromoquinoline-3-carbaldehyde, GC-MS would provide its retention time and a mass spectrum showing the molecular ion and characteristic fragment ions, which can offer further structural confirmation.

Table 2: Molecular Formula and Mass Information for 7-Bromoquinoline-3-carbaldehyde

| Property | Value |

| Molecular Formula | C₁₀H₆BrNO |

| Molecular Weight (Monoisotopic) | 234.9633 g/mol |

| Nominal Mass | 235 g/mol |

| Key Isotopic Feature | Presence of M+ and M+2 peaks of ~1:1 ratio due to Bromine. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present. For 7-Bromoquinoline-3-carbaldehyde, the key functional groups are the aldehyde and the bromo-substituted aromatic quinoline system.